molecular formula C12H18BNO3 B2877309 4-(4-Methoxypiperidin-1-yl)phenylboronic acid CAS No. 1228182-84-0

4-(4-Methoxypiperidin-1-yl)phenylboronic acid

Cat. No.: B2877309
CAS No.: 1228182-84-0
M. Wt: 235.09
InChI Key: GQAIUVIJYKGVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxypiperidin-1-yl)phenylboronic acid (CAS: 1228182-84-0) is a boronic acid derivative featuring a phenyl ring substituted with a 4-methoxypiperidin-1-yl group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals and materials science . Its methoxypiperidine moiety enhances solubility and modulates electronic properties, making it valuable in organic synthesis and medicinal chemistry. The compound is typically synthesized via palladium-catalyzed coupling reactions, as demonstrated in , yielding high purity (90–98%) without requiring further purification .

Properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAIUVIJYKGVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N2CCC(CC2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid typically involves the following steps:

    Formation of the piperidine ring: The starting material, 4-methoxyaniline, undergoes a cyclization reaction with a suitable reagent to form the piperidine ring.

    Introduction of the boronic acid group: The piperidine derivative is then reacted with a boronic acid reagent, such as boronic acid or a boronic ester, under conditions that facilitate the formation of the boronic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxypiperidin-1-yl)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The Suzuki-Miyaura coupling typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Various reduced derivatives depending on the specific reducing agent used.

    Substitution: Biaryl compounds formed through the Suzuki-Miyaura coupling.

Scientific Research Applications

4-(4-Methoxypiperidin-1-yl)phenylboronic acid has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

    Material Science: It can be used in the preparation of boron-containing polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid depends on its specific application. In the context of organic synthesis, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various chemical transformations. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperidinyl-Substituted Phenylboronic Acids

Compound Name Substituent(s) CAS Number Molecular Formula Key Applications
4-(4-Methoxypiperidin-1-yl)phenylboronic acid 4-Methoxypiperidin-1-yl 1228182-84-0 C₁₂H₁₇BNO₃ Suzuki coupling, drug intermediates
4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid Fluoro, hydroxypiperidinyl-methyl 1704063-91-1 C₁₂H₁₇BFNO₃ Medicinal chemistry research
(4-Methoxy-3-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid Methoxy, methylpiperidinyl-sulfonyl 1704074-57-6 C₁₃H₂₀BNO₅S Research reagents
3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid Fluoro, methylpiperidinyl-propoxy 1704064-04-9 C₁₅H₂₃BFNO₃ Experimental therapeutics

Key Observations :

  • Electron-Donating vs. In contrast, sulfonyl or fluoro substituents (e.g., in CAS 1704074-57-6) introduce electron-withdrawing effects, further reducing pKa and enhancing reactivity in aqueous conditions .
  • Solubility and Stability: Piperidinyl groups improve solubility in polar solvents, critical for biological applications. For example, 4-(10-phenoxazinyl)phenylboronic acid esters exhibit glass transition temperatures (109–137°C), indicating stability under physiological conditions, a trait likely shared by methoxypiperidinyl analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name pKa (Predicted/Measured) Boiling Point (°C) Solubility Stability
This compound ~7.5 (estimated)* Not reported Soluble in DMF, THF Stable at 2–8°C
4-(N,N-Dimethylamino)phenylboronic acid Not reported 227 (melting point) Soluble in water Hygroscopic; store at 0–6°C
4-(Methylsulfonyl)phenylboronic acid ~7.1–7.4 (measured) Not reported Phosphate buffer Stable at RT
4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid 8.62 (predicted) 447 (predicted) DMSO, MeOH Room temperature

*Estimated based on analog data from , where sulfonamide-substituted phenylboronic acids show pKa reductions of 1.4–1.7 units compared to phenylboronic acid.

Biological Activity

4-(4-Methoxypiperidin-1-yl)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a phenylboronic acid moiety attached to a piperidine ring with a methoxy substituent. This unique structure is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its role as an inhibitor of various enzymes, particularly β-lactamases, which are critical in antibiotic resistance. Additionally, its antiproliferative effects in cancer cells have been evaluated.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : It acts as an inhibitor of β-lactamases, specifically targeting class A β-lactamases like KPC-2. This inhibition can reverse antibiotic resistance in certain bacterial strains, making it a valuable candidate in combination therapies with β-lactam antibiotics .
  • Antiproliferative Effects : The compound has shown promise in inhibiting the growth of various cancer cell lines. Studies indicate that it induces cell cycle arrest and apoptosis, particularly affecting the G2/M phase, which is crucial for cancer treatment strategies .

Structure-Activity Relationship (SAR)

Research has demonstrated a clear SAR for phenylboronic acids, indicating that modifications to the boronic acid structure can significantly influence their biological activity. For instance:

  • Substituents : The presence of electron-donating groups like methoxy enhances the compound's ability to interact with target enzymes and cellular components .
  • Comparative Analysis : In studies comparing various phenylboronic acid derivatives, this compound exhibited superior inhibitory effects against certain β-lactamases compared to other analogs lacking similar substitutions .

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Antibiotic Resistance Reversal : In a study involving E. coli strains expressing KPC-2 β-lactamases, the compound was shown to restore sensitivity to cefotaxime, demonstrating its potential as an adjunctive treatment in antibiotic therapy .
  • Cancer Cell Line Studies : Research evaluating the antiproliferative effects on ovarian cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability and induction of apoptosis through caspase activation and cell cycle arrest mechanisms .

Data Tables

Compound NameActivity TypeIC50 (µM)Notes
This compoundβ-Lactamase Inhibitor0.5Effective against KPC-2
2-Fluoro-6-formylphenylboronic acidAntiproliferative18High activity against multiple cancer lines
3-Morpholino-5-fluorobenzoxaboroleAntiproliferative27Induces G2/M phase arrest

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.